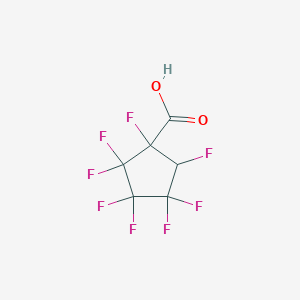

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid

Beschreibung

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid is a fluorinated organic compound with the molecular formula C6HF8O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Eigenschaften

IUPAC Name |

1,2,2,3,3,4,4,5-octafluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O2/c7-1-3(8,2(15)16)5(11,12)6(13,14)4(1,9)10/h1H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIRACURDCXMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclopentane derivatives. The process typically includes the following steps:

Starting Material: Cyclopentane or its derivatives.

Fluorination: Using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled conditions.

Carboxylation: Introduction of the carboxyl group (-COOH) through reactions with carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods: Industrial production of 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid group (–COOH) to an acid chloride (–COCl). Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution.

Example Reaction:

Key Considerations:

-

High yields expected due to increased acidity (pKa ≈ 1–2 for perfluorinated acids vs. ~4.8 for non-fluorinated analogs) .

-

Steric hindrance from the cyclopentane ring may slow the reaction compared to linear analogs .

Decarboxylation

Thermal or oxidative decarboxylation may occur under conditions that destabilize the carboxylate group. For β-keto acid analogs, loss of CO₂ is typical at elevated temperatures.

Conditions:

Product:

Notes:

Esterification

Reaction with alcohols (R–OH) under acidic conditions (e.g., H₂SO₄) forms esters.

Example Reaction:

Challenges:

-

Steric hindrance from the cyclopentane ring may reduce reaction rates compared to less hindered carboxylic acids .

Reduction to Alcohols

Strong reducing agents like lithium aluminum hydride (LiAlH₄) convert the carboxylic acid to a primary alcohol.

Reaction Pathway:

Key Observations:

-

Fluorine substituents increase electrophilicity, accelerating reduction .

-

The product alcohol retains fluorine substituents, potentially enhancing its stability .

Photocatalytic Decarboxylative Coupling

Under visible light with iron catalysts (e.g., Fe(OAc)₂) and thiol co-catalysts , decarboxylative hydrofluoroalkylation with alkenes is feasible .

Mechanism:

-

LMCT (ligand-to-metal charge transfer) generates a trifluoromethyl radical (·CF₃).

-

Radical addition to alkenes forms hydrofluoroalkylated products.

Example Reaction:

Advantages:

Nucleophilic Acyl Substitution

The acid chloride derivative participates in reactions with nucleophiles (e.g., amines, alcohols):

With Amines:

With Alcohols:

Reactivity Trends:

Oxidative Stability

The compound resists oxidation due to fluorine’s strong electron-withdrawing effects, which stabilize the carboxyl group against further oxidation .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- OFCA serves as a versatile building block in the synthesis of fluorinated compounds. Its unique structure allows for the development of complex molecules with specific properties needed in various chemical reactions.

-

Fluorinated Polymers

- The incorporation of OFCA into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. This property is particularly beneficial in industries requiring durable materials that can withstand harsh environments.

- Nanotechnology

-

Analytical Chemistry

- The compound is used as a derivatizing agent in mass spectrometry to improve the detection sensitivity of analytes. Its strong electron-withdrawing nature enhances the ionization efficiency of certain compounds during analysis.

Materials Science Applications

-

Coatings and Surface Modifications

- Due to its fluorinated nature, OFCA can be applied in creating hydrophobic coatings that repel water and oils. Such coatings are valuable in various applications, including textiles and automotive industries.

- Fluorous Solvents

Pharmaceutical Applications

- Drug Development

-

Antiviral Agents

- Research indicates that fluorinated compounds can exhibit antiviral activity. Studies are ongoing to evaluate the efficacy of OFCA derivatives against various viral pathogens.

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Organic Synthesis | Synthesis of Fluorinated Amino Acids | Enhanced yields when using OFCA as a precursor |

| Nanotechnology | Formation of Silver Nanocrystals | Improved stability and size uniformity |

| Pharmaceutical Research | Development of Antiviral Fluorinated Compounds | Promising results against specific viral strains |

Wirkmechanismus

The mechanism by which 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid exerts its effects is primarily through its interaction with molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity. In biological systems, the compound can interact with enzymes and proteins, altering their activity and function. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid can be compared with other fluorinated cyclopentane derivatives:

1,1,2,2,3,3,4,4-Octafluorocyclopentane: Similar in structure but lacks the carboxyl group, making it less reactive in certain chemical reactions.

1,1,2,2,3,3,4,4-Heptafluorocyclopentane: Contains one less fluorine atom, resulting in different physical and chemical properties.

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with a hydroxyl group (-OH) instead of a carboxyl group, used in different applications such as surfactant synthesis.

The uniqueness of 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid lies in its combination of high fluorine content and the presence of a carboxyl group, which imparts distinct reactivity and application potential.

Biologische Aktivität

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid (OFCA) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields including pharmaceuticals and materials science. This article explores the biological activity of OFCA, highlighting its interactions with biological systems, toxicological profiles, and relevant case studies.

- Molecular Formula : C5F8O2

- Molecular Weight : 214.04 g/mol

- CAS Number : 559-40-0

- Physical State : Colorless liquid at room temperature

Biological Activity Overview

The biological activity of OFCA can be categorized into several domains:

-

Toxicological Effects :

- Studies have shown that perfluorinated compounds (PFCs) like OFCA can exhibit toxic effects on various biological systems. The mechanism often involves disruption of endocrine functions and potential carcinogenicity.

- A study indicated that exposure to similar PFCs resulted in liver toxicity and alterations in lipid metabolism in animal models .

-

Cellular Interactions :

- OFCA has been reported to influence cellular signaling pathways. It may affect the proliferation and apoptosis of certain cell lines through mechanisms that are not fully understood but may involve oxidative stress pathways .

- Research indicates that OFCA can interfere with cellular membranes due to its hydrophobic nature, potentially leading to altered membrane integrity and function .

- Environmental Impact :

Case Study 1: Toxicological Assessment

A comprehensive assessment was conducted on the effects of OFCA on rat liver cells. The study found significant increases in liver enzyme levels indicative of hepatotoxicity after exposure to varying concentrations of OFCA over a 14-day period. Histopathological analysis revealed fatty liver changes consistent with PFC exposure .

Case Study 2: Endocrine Disruption

A study focused on the endocrine-disrupting potential of OFCA examined its effects on thyroid hormone levels in zebrafish embryos. Results indicated that exposure led to significant alterations in thyroid hormone levels, suggesting potential developmental impacts .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid in laboratory settings?

- Methodological Answer : Fluorination of cyclopentanecarboxylic acid precursors via halogen-exchange reactions using reagents like HF or SF₄ under controlled anhydrous conditions is a common approach. Post-synthesis purification requires fractional distillation or preparative chromatography to isolate the target compound from byproducts (e.g., partially fluorinated derivatives). Structural analogs such as 2,2,3,3,4,4,5,5-octafluorovaleric acid () and chlorinated fluorocyclopentanes () suggest that reaction temperature (80–120°C) and inert atmospheres (N₂/Ar) are critical for minimizing decomposition. Validate purity using melting point analysis and NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming fluorination patterns and identifying regioisomers. Chemical shifts between -70 ppm to -130 ppm are typical for perfluorinated cyclopentane derivatives ().

- Mass Spectrometry (EI/ESI) : Use high-resolution MS to distinguish molecular ions (e.g., [M-H]⁻ at m/z ~280–300) and fragmentation patterns. Cross-reference with NIST databases for validation ().

- FT-IR : Bands near 1,200 cm⁻¹ (C-F stretches) and 1,700 cm⁻¹ (carboxylic acid C=O) confirm functional groups ().

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s thermal stability across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using identical conditions (e.g., heating rate, atmosphere). For example, discrepancies in decomposition temperatures (Td) may arise from trace moisture or oxygen; use TGA under inert gas (N₂) and compare with prior studies ().

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data. Compare results with computational models (e.g., DFT-based thermal decomposition pathways) to identify mechanistic inconsistencies ().

- Cross-Lab Validation : Collaborate with independent labs to standardize protocols, as seen in multi-institutional PFAS studies ().

Q. What computational strategies best predict the environmental fate and reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with water and soil organic matter using force fields (e.g., OPLS-AA) parameterized for fluorocarbons. Focus on adsorption coefficients (Kd) to predict mobility in groundwater ().

- QSAR Models : Use quantitative structure-activity relationships to estimate biodegradation half-lives or toxicity. Train models on datasets from structurally similar PFAS (e.g., perfluorooctanoic acid; ).

- Reactivity Screening : Perform DFT calculations to assess susceptibility to hydrolysis or radical-mediated degradation, prioritizing lab validation of predicted pathways ().

Q. How to design experiments to elucidate biodegradation pathways in microbial systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates via LC-MS/MS. For example, monitor defluorination by detecting ¹³CO₂ release in aerobic microbial cultures ().

- Enrichment Cultures : Isolate microbial consortia from PFAS-contaminated sites and expose them to the compound under varying redox conditions (aerobic/anaerobic). Use metagenomics to identify degradative genes ().

- Enzyme Assays : Purify candidate enzymes (e.g., hydrolases from Pseudomonas spp.) and measure activity via fluorometric assays (e.g., fluoride ion-selective electrodes; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.